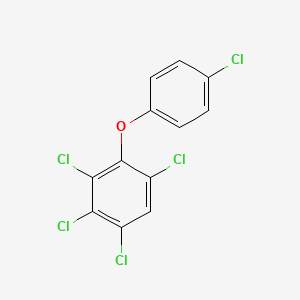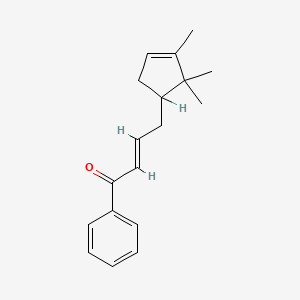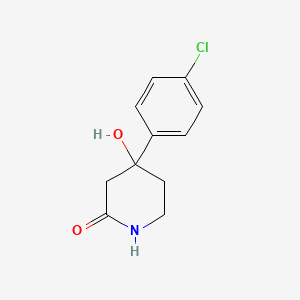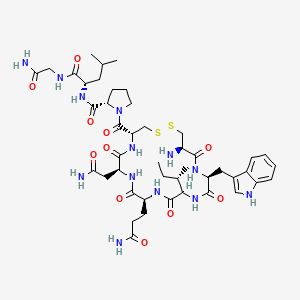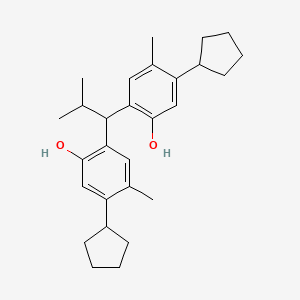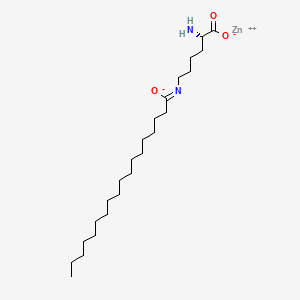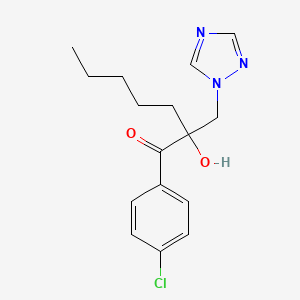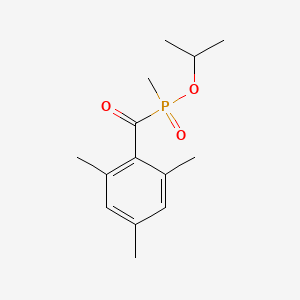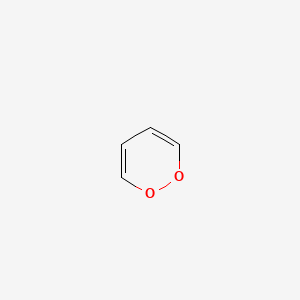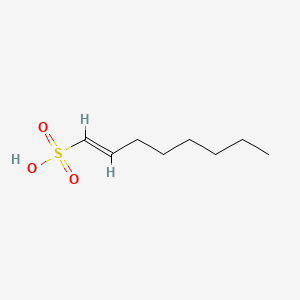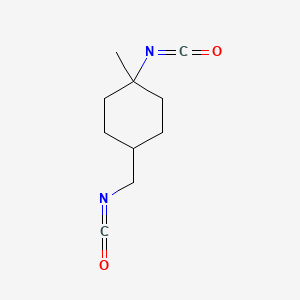
1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of two isocyanate groups attached to a cyclohexane ring, which makes it a valuable intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reduction of starting materials such as p-cresol with hydrogen and Raney nickel, followed by oxidation with sodium hypochlorite solution mediated by TEMPO, oximation with hydroxylamine hydrochloride, and subsequent reduction by zinc .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the isocyanate groups, leading to the formation of amines or other derivatives.
Substitution: The isocyanate groups can participate in substitution reactions with nucleophiles, resulting in the formation of ureas, carbamates, and other compounds.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, TEMPO.
Reduction: Hydrogen, Raney nickel, zinc.
Substitution: Various nucleophiles such as amines, alcohols.
Major Products Formed: The major products formed from these reactions include amines, ureas, carbamates, and other derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane has a wide range of applications in scientific research:
Biology: The compound can be utilized in the modification of biomolecules for various biochemical studies.
Wirkmechanismus
The mechanism of action of 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane involves its reactivity with nucleophiles, leading to the formation of stable products. The isocyanate groups react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. These reactions are facilitated by the electrophilic nature of the isocyanate groups, which readily react with nucleophiles under appropriate conditions .
Vergleich Mit ähnlichen Verbindungen
- 1-Isocyanato-4-methylbenzene
- 1-Isocyanatomethyl-4-methoxybenzene
- 4,4’-Methylenebis(cyclohexyl isocyanate)
Comparison: 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane is unique due to its dual isocyanate groups attached to a cyclohexane ring, which imparts distinct reactivity and stability compared to similar compounds. For instance, 1-Isocyanato-4-methylbenzene has a simpler structure with only one isocyanate group, while 4,4’-Methylenebis(cyclohexyl isocyanate) has a more complex structure with two isocyanate groups on different cyclohexane rings .
Eigenschaften
CAS-Nummer |
93776-85-3 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane |
InChI |
InChI=1S/C10H14N2O2/c1-10(12-8-14)4-2-9(3-5-10)6-11-7-13/h9H,2-6H2,1H3 |
InChI-Schlüssel |
RLAUGOOVNMKKCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)CN=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


